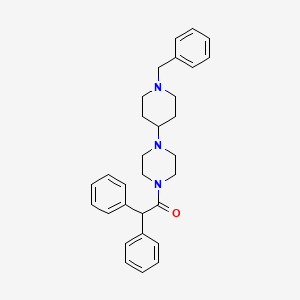
1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine, also known as BDPP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BDPP belongs to the class of piperazine derivatives and has been shown to possess a wide range of biological properties, including antipsychotic, analgesic, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine and serotonin. This compound has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors, which may contribute to its antipsychotic effects.
This compound has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that contribute to pain and inflammation. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes in the body. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic effects. This compound has also been shown to reduce the production of prostaglandins, which may contribute to its analgesic effects.
Moreover, this compound has been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. These properties make this compound a promising candidate for the treatment of various neurological and psychiatric disorders, as well as inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for its target receptors. It also has a relatively long half-life, which makes it suitable for in vivo studies. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine. One area of interest is its potential therapeutic applications in conditions such as schizophrenia, chronic pain, and inflammatory disorders. Further studies are needed to determine the optimal dosing and administration regimens for this compound in these conditions.
Another area of interest is the development of novel this compound derivatives with improved pharmacological properties. These derivatives may have higher potency, selectivity, and solubility than this compound, which may make them more suitable for clinical use.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders, as well as inflammatory conditions. Its antipsychotic, analgesic, and anti-inflammatory effects make it a promising candidate for further research and development. Further studies are needed to determine the optimal dosing and administration regimens for this compound, as well as the development of novel derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine involves the reaction of 1-benzyl-4-piperidone with diphenylacetic acid chloride in the presence of a base, such as triethylamine. The reaction results in the formation of this compound as a white crystalline powder with a melting point of 212-215°C.
Applications De Recherche Scientifique
1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit antipsychotic properties by modulating the activity of dopamine and serotonin receptors in the brain. This compound has also been found to possess analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins.
Moreover, this compound has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These properties make this compound a promising candidate for the treatment of conditions such as schizophrenia, chronic pain, and inflammatory disorders.
Propriétés
IUPAC Name |
1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O/c34-30(29(26-12-6-2-7-13-26)27-14-8-3-9-15-27)33-22-20-32(21-23-33)28-16-18-31(19-17-28)24-25-10-4-1-5-11-25/h1-15,28-29H,16-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAHSKFRQJEYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

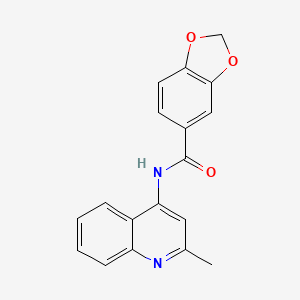
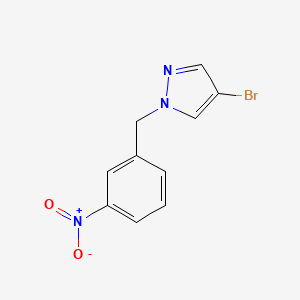
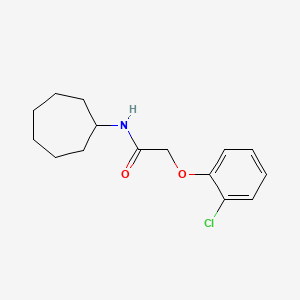
![2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5814449.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5814455.png)
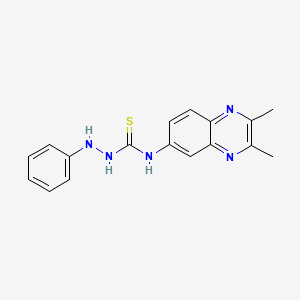
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5814468.png)
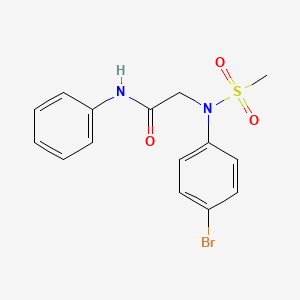
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)

![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)
